Spectroscopic analysis of 3H-pyrimido[5,4-b]indol-4(5H)-one
Spectroscopic analysis of 3H-pyrimido[5,4-b]indol-4(5H)-one
An In-Depth Technical Guide to the Spectroscopic Analysis of 3H-pyrimido[5,4-b]indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Core Scaffold
The 3H-pyrimido[5,4-b]indol-4(5H)-one ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity. Derivatives have been identified as potent and selective ligands for Toll-Like Receptor 4 (TLR4), making them candidates for development as immune modulators and vaccine adjuvants.[1][2][3] The precise characterization of this core structure is a non-negotiable prerequisite for any meaningful structure-activity relationship (SAR) study or drug development program.[2][4]
This guide provides a detailed technical overview of the primary spectroscopic methods used to confirm the identity, purity, and structure of 3H-pyrimido[5,4-b]indol-4(5H)-one. As a senior application scientist, the focus here is not merely on the data but on the causality—explaining why specific techniques are chosen and how their results form a self-validating analytical workflow to ensure the highest degree of scientific integrity. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its unparalleled ability to map the complete carbon-hydrogen framework provides unambiguous evidence of atomic connectivity. For a novel or synthesized batch of 3H-pyrimido[5,4-b]indol-4(5H)-one, NMR is the first and most critical analytical step.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation : Accurately weigh 5–10 mg of the compound.
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Solvent Selection : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum from the same sample. For enhanced structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
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Amide and Indole Protons (N-H) : Two distinct, often broad, singlets are expected at the far downfield region of the spectrum (typically δ > 11.0 ppm). These correspond to the protons on the indole nitrogen (N9) and the pyrimidine nitrogen (N5). Their significant deshielding is a result of the aromatic nature of the rings and intramolecular hydrogen bonding within the solvent.[6][7]
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Aromatic Region (Indole Moiety) : The four protons on the benzene portion of the indole ring (C6-H, C7-H, C8-H, C9-H) will appear in the δ 7.0–8.5 ppm range. Their splitting patterns (doublets, triplets, or multiplets) are dictated by their coupling to adjacent protons, providing definitive information on their relative positions.[6][7]
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Pyrimidine Proton (C2-H) : A singlet corresponding to the proton at the C2 position is expected, typically in the δ 8.0-8.5 ppm region. Its precise location can be sensitive to substitution on the ring system.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
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Carbonyl Carbon (C4) : The most deshielded carbon will be the amide carbonyl at the C4 position, with a characteristic chemical shift in the δ 155–165 ppm range.[5]
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Aromatic and Heteroaromatic Carbons : The ten carbons of the fused ring system will appear in the approximate range of δ 110–155 ppm. The specific shifts depend on their position and attachment to heteroatoms.
Summary of Predicted NMR Data
| Position | Predicted ¹H NMR (ppm, DMSO-d₆) | Predicted ¹³C NMR (ppm, DMSO-d₆) |
| 2-H | ~8.3 (s, 1H) | ~145 |
| 4 (C=O) | - | ~160 |
| 4a (bridgehead) | - | ~150 |
| 5-NH | ~12.0 (br s, 1H) | - |
| 5a (bridgehead) | - | ~115 |
| 6-H | ~7.6 (d, 1H) | ~128 |
| 7-H | ~7.2 (t, 1H) | ~122 |
| 8-H | ~7.5 (t, 1H) | ~121 |
| 9-H | ~8.1 (d, 1H) | ~120 |
| 9a (bridgehead) | - | ~138 |
| 9b (bridgehead) | - | ~112 |
Note: These are estimated values based on data from structurally similar compounds. Actual values may vary.[5][6][7]
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and, with high resolution, its elemental formula. This technique provides a direct and highly accurate validation of the molecule's atomic composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Ionization Method : Employ Electrospray Ionization (ESI) in positive ion mode.
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Causality : ESI is a "soft" ionization technique that minimizes fragmentation. For a molecule with multiple basic nitrogen atoms like 3H-pyrimido[5,4-b]indol-4(5H)-one, it readily accepts a proton to form a stable [M+H]⁺ ion, making it ideal for accurate mass determination.[6]
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Analysis : Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Analysis
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Molecular Formula : C₁₀H₇N₃O
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Exact Mass (Monoisotopic) : 185.0589 g/mol
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Expected HRMS Result ([M+H]⁺) : The primary ion observed will be the protonated molecule at m/z 186.0667. The high accuracy of HRMS (typically < 5 ppm error) allows for the unambiguous confirmation of the elemental formula C₁₀H₈N₃O⁺.[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
The spectrum can be obtained from a solid sample using either the Potassium Bromide (KBr) pellet method or, more conveniently, with an Attenuated Total Reflectance (ATR) accessory.
Expected Spectral Features
The IR spectrum provides a characteristic "fingerprint" for 3H-pyrimido[5,4-b]indol-4(5H)-one, confirming the presence of its defining functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretching | 3400–3200 (broad) | Confirms the presence of indole and amide N-H groups.[5][8] |
| C-H Stretching (Aromatic) | 3100–3000 | Indicates the C-H bonds on the aromatic indole ring. |
| C=O Stretching (Amide) | 1700–1650 (strong, sharp) | A prominent peak confirming the pyrimidone carbonyl group.[5][9] |
| C=N & C=C Stretching | 1640–1500 | Corresponds to the vibrations of the fused aromatic ring system. |
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of UV and visible light, which corresponds to electronic transitions, primarily π → π* transitions in conjugated systems.
Experimental Protocol
A dilute, known concentration of the compound is dissolved in a UV-transparent solvent (e.g., ethanol or methanol), and the absorbance is measured across a range of wavelengths (typically 200–500 nm).
Expected Spectral Features
Due to its extensive π-conjugated system, the 3H-pyrimido[5,4-b]indol-4(5H)-one scaffold is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple absorption maxima (λ_max), characteristic of the fused heteroaromatic structure. These bands are typically found between 220 nm and 380 nm, reflecting the complex electronic transitions within the molecule.[10][11]
Integrated Analytical Workflow: A System of Self-Validation
No single technique is sufficient for absolute structural confirmation. The true power of spectroscopic analysis lies in the integration of data from these complementary methods. This workflow ensures a self-validating system where each piece of data must be consistent with the others to build an unshakeable structural assignment.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The structural characterization of 3H-pyrimido[5,4-b]indol-4(5H)-one is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides a quick check for essential functional groups. UV-Vis spectroscopy offers insight into the electronic properties of the conjugated system. Ultimately, 1D and 2D NMR spectroscopy serves as the definitive tool, providing the detailed atomic connectivity map required for unambiguous structure elucidation. Adherence to this multi-faceted, self-validating workflow is paramount for ensuring the scientific rigor required in modern chemical research and drug development.
References
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Gaddis, D., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. RSC and CNRS. This document provides various spectral data (FT-IR, ¹H NMR, ¹³C NMR, MS) for a range of heterocyclic compounds, offering comparative data points. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of pyrimido[4,5- b]quinolindiones and formylation: ultrasonically assisted reactions. ResearchGate. Provides examples of NMR and IR data for related fused pyrimidine systems. Available at: [Link]
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Thakur, S., et al. (2021). Synthesis of pyrimido[5,4‐b]indoles via Pd‐catalyzed amidation and cyclization of 2‐formyl‐3‐haloindoles. New Journal of Chemistry. Available at: [Link]
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Eid, E. M., et al. (2021). Preparation of pyrimido[4,5-b][1][12]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research. Available at: [Link]
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Aelterman, S., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank. Available at: [Link]
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PubMed. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2021). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. Available at: [Link]
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Elsevier. (2015). Synthesis and structure elucidation of new 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. Arabian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2024). UV-Vis absorption spectra of (a) 3a in chloroform and (b) 3d in various... ResearchGate. Available at: [Link]
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PubMed Central. (n.d.). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. National Center for Biotechnology Information. Available at: [Link]
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